molecular formula C12H2F8 B1293537 2,2',3,3',5,5',6,6'-Octafluorobiphenyl CAS No. 3883-86-1

2,2',3,3',5,5',6,6'-Octafluorobiphenyl

Cat. No.: B1293537
CAS No.: 3883-86-1
M. Wt: 298.13 g/mol
InChI Key: QWCHHUZAAGRHDB-UHFFFAOYSA-N
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Description

2,2',3,3',5,5',6,6'-Octafluorobiphenyl is a useful research compound. Its molecular formula is C12H2F8 and its molecular weight is 298.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of nickel octafluorobiphenyl complexes . The nature of these interactions often involves the formation of stable complexes due to the compound’s high fluorine content, which can influence the reactivity and stability of the biomolecules it interacts with.

Cellular Effects

The effects of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a fluorescent labeling agent enables precise detection and visualization in various experimental settings . This can lead to changes in cellular behavior and function, depending on the specific experimental conditions.

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high fluorine content allows it to form strong interactions with various biomolecules, potentially leading to enzyme inhibition or activation . These interactions can result in significant changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic or adverse effects . Understanding the threshold effects and the compound’s toxicity at different dosages is essential for its safe and effective use in scientific research.

Metabolic Pathways

2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s high fluorine content can affect its metabolism, leading to unique metabolic pathways compared to non-fluorinated compounds

Transport and Distribution

The transport and distribution of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s high fluorine content can affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for determining the compound’s distribution and potential effects on cellular function.

Subcellular Localization

The subcellular localization of 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s high fluorine content can affect its activity and function within these compartments

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(2,3,5,6-tetrafluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2F8/c13-3-1-4(14)10(18)7(9(3)17)8-11(19)5(15)2-6(16)12(8)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCHHUZAAGRHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C2=C(C(=CC(=C2F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063218
Record name 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
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Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3883-86-1
Record name 2,2′,3,3′,5,5′,6,6′-Octafluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3883-86-1
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Record name 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H,4'H-Octafluorobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96909
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Record name 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 2,2',3,3',5,5',6,6'-octafluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.290
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Record name 2,2',3,3',5,5',6,6'-Octafluoro-1,1'-biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2,2',3,3',5,5',6,6'-octafluorobiphenyl?

A1: this compound exhibits approximate D2 symmetry with a dihedral angle of 60.2° between the two phenyl rings. [] This twisted conformation, influenced by the steric repulsion of the fluorine atoms, can impact its interactions with other molecules.

Q2: How is this compound utilized in polymer chemistry?

A2: this compound serves as a valuable monomer in synthesizing conjugated polymers. It readily participates in direct arylation polycondensation reactions with monomers like 2,7-diiodo-9,9-dioctyl-9H-fluorene. [] This method allows for the controlled synthesis of polymers with terminal octafluorobiphenyl units, influencing the polymer's properties. [] Additionally, it plays a crucial role in the synthesis of donor-acceptor (D-A) polymers via Pd/Ag cocatalyzed cross dehydrogenative coupling (CDC) polymerization. [] This reaction, interestingly, demonstrates an exception to the Carothers equation, with the second chain extension cross-coupling proceeding significantly faster than the initial cross-coupling, resulting in polymers with high molecular weight and minimal homocoupling defects. []

Q3: What makes the CDC polymerization of this compound unique?

A3: The CDC polymerization of this compound with thiophene derivatives, for instance, showcases unusual kinetic behavior. [] The second chain extension cross-coupling step proceeds at a much faster rate (at least one order of magnitude) than the first cross-coupling and homocoupling reactions. [] This unusual kinetic profile is attributed to the strong interaction between palladium and the thiophene ring in the transition state of the palladium-mediated C-H bond activation step during the second cross-coupling. [] This interaction lowers the energy barrier for C-H bond activation, facilitating faster polymerization and yielding high-molecular-weight polymers with minimal homocoupling defects. []

Q4: How does this compound contribute to the properties of the resulting polymers?

A4: The incorporation of this compound introduces electron-withdrawing character to the polymer backbone, influencing its electronic and optical properties. This characteristic is particularly beneficial in developing donor-acceptor (D-A) type polymers, where the octafluorobiphenyl unit typically serves as the acceptor component. [, ] For example, polymers containing this compound have been investigated for their potential use as emissive materials in organic light-emitting diodes (OLEDs). []

Q5: Beyond polymerization, what other applications utilize this compound?

A5: this compound plays a role in the development of metal-organic frameworks (MOFs). It can act as a building block for constructing interpenetrating coordination polymers when combined with metal ions like Cu(I) or Ag(I). [] For example, it forms 2D polyrotaxane networks with copper(I) nitrate and silver nitrate, where 1D polymeric chains interlock to create a grid-like structure. [] This ability to form interpenetrating structures highlights its potential in designing materials with tailored porosity and functionalities.

Q6: Are there any known synthetic routes to access nitroxide diradicals using this compound?

A6: Yes, a novel synthetic approach utilizes this compound to synthesize nitroxide diradicals. [] This method involves reacting this compound with lithium tert-butylamide, followed by oxidation with meta-chloroperoxybenzoic acid. This sequence yields a stable, isolable polyfluorinated nitroxide diradical. [] Single-crystal X-ray diffraction analysis confirms the structure, revealing a significantly twisted conformation with dihedral angles between the nitroxide groups and aromatic rings exceeding 65°. []

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